![molecular formula C26H43NO4 B3025782 N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine CAS No. 2044276-16-4](/img/structure/B3025782.png)
N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Processes and Signaling Interactions
Glycolithocholic acid (GLCA) is a conjugated, secondary bile acid that is involved in various metabolic processes and signaling interactions . It plays a crucial role in the digestion and absorption of dietary fats.
Bile Acid Synthesis/Metabolism
The D4 GLCA standard can be used in investigations of bile acid synthesis/metabolism . It helps researchers understand how bile acids are produced and metabolized in the body.
Disease Linkage
GLCA is also used in disease linkage studies . Researchers use it to investigate the relationship between bile acid metabolism and various diseases.
Biomarker Assessment
GLCA can be used for biomarker assessment . It can help identify specific biological markers in the body that indicate the presence of certain conditions or diseases.
Clinical Research
GLCA is used in clinical research, particularly in the study of bile acids. For instance, it has been used in a simple, sensitive, and specific LC/MS/MS analytical method developed for the quantitation of bile acids .
Carcinogenesis
Lithocholic acid, a component of GLCA, is known to be involved in carcinogenesis . In normal colonic epithelium, it promotes apoptosis. However, it suppresses apoptosis in pre-malignant colonic epithelium in the presence of carcinogens.
Internal Standard for Quantification
GLCA-d4 is intended for use as an internal standard for the quantification of glycolithocholic acid . This is particularly useful in GC- or LC-MS analyses.
Age-Related Studies
Serum glycolithocholic acid levels increase with age in children . Therefore, GLCA can be used in age-related studies to understand the changes in bile acid levels with age.
Mecanismo De Acción
Target of Action
Glycolithocholic acid-d4, also known as N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine or 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, is a glycine-conjugated form of the secondary bile acid lithocholic acid . The primary targets of this compound are likely to be the same as those of its non-deuterated form, glycolithocholic acid .
Mode of Action
The function of bile acids, including Glycolithocholic acid-d4, is to facilitate the formation of micelles, which promote digestion and absorption of dietary fat . They are increasingly being shown to have hormonal actions . The compound interacts with its targets, facilitating the digestion and absorption of dietary fats .
Biochemical Pathways
Glycolithocholic acid-d4 is involved in various metabolic processes and signaling interactions . It is a part of the bile acid metabolism pathway, where it plays a role in the digestion and absorption of dietary fats . Changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, have been observed in certain conditions such as intrahepatic cholestasis of pregnancy .
Pharmacokinetics
The pharmacokinetics of Glycolithocholic acid-d4 involve its synthesis in the liver, secretion into the bile, and circulation in the bloodstream . It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid . Glycolithocholic acid-d4 levels are decreased in the plasma following subcutaneous administration of PEG-obestatin (Cys 10, Cys 13), a modified peptide hormone, in lean or diet-induced obese mice .
Result of Action
The molecular and cellular effects of Glycolithocholic acid-d4’s action include facilitating the digestion and absorption of dietary fats . It also has hormonal actions . In certain conditions, such as intrahepatic cholestasis of pregnancy, changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, can be observed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycolithocholic acid-d4. For example, diet can affect the levels of this compound in the liver . Age also appears to influence serum Glycolithocholic acid-d4 levels, which increase with age in children .
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-CPHZDNHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)

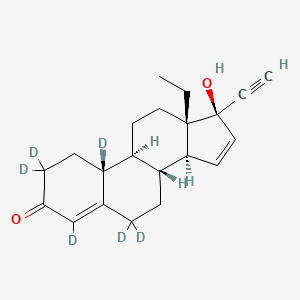

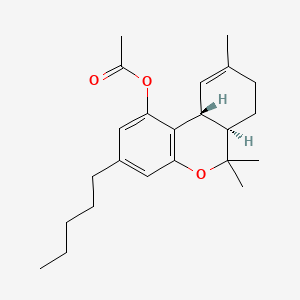

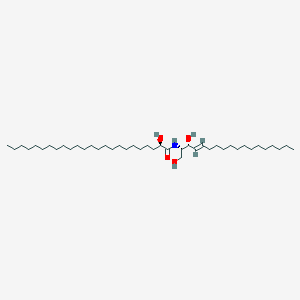
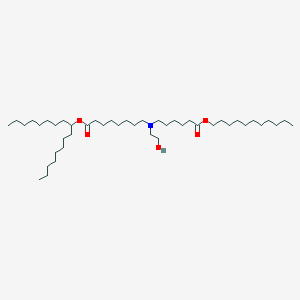
![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
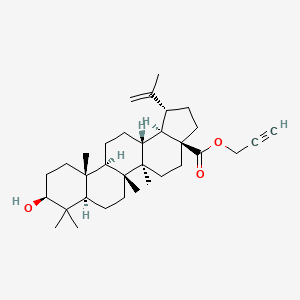
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)